molecular formula C14H20O2 B12673992 2-((1,1-Dimethyl-2-phenyl)ethyl)-4-methyl-1,3-dioxolane CAS No. 93917-73-8

2-((1,1-Dimethyl-2-phenyl)ethyl)-4-methyl-1,3-dioxolane

Katalognummer: B12673992
CAS-Nummer: 93917-73-8
Molekulargewicht: 220.31 g/mol
InChI-Schlüssel: RZPMYMVALIRXDX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((1,1-Dimethyl-2-phenyl)ethyl)-4-methyl-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes. These compounds are characterized by a dioxolane ring, which is a five-membered ring containing two oxygen atoms. The presence of the 1,1-dimethyl-2-phenyl group attached to the dioxolane ring makes this compound unique and potentially useful in various chemical applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1,1-Dimethyl-2-phenyl)ethyl)-4-methyl-1,3-dioxolane typically involves the reaction of 1,1-dimethyl-2-phenylethanol with formaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then cyclizes to form the dioxolane ring. The reaction conditions usually involve refluxing the reactants in an organic solvent such as toluene or benzene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the final product in a highly pure form .

Analyse Chemischer Reaktionen

Types of Reactions

2-((1,1-Dimethyl-2-phenyl)ethyl)-4-methyl-1,3-dioxolane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

2-((1,1-Dimethyl-2-phenyl)ethyl)-4-methyl-1,3-dioxolane has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-((1,1-Dimethyl-2-phenyl)ethyl)-4-methyl-1,3-dioxolane involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new chemical entities. The dioxolane ring can also undergo ring-opening reactions, which can further modify its chemical properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-((1,1-Dimethyl-2-phenyl)ethyl)-4-methyl-1,3-dioxolane is unique due to the presence of the dioxolane ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .

Eigenschaften

CAS-Nummer

93917-73-8

Molekularformel

C14H20O2

Molekulargewicht

220.31 g/mol

IUPAC-Name

4-methyl-2-(2-methyl-1-phenylpropan-2-yl)-1,3-dioxolane

InChI

InChI=1S/C14H20O2/c1-11-10-15-13(16-11)14(2,3)9-12-7-5-4-6-8-12/h4-8,11,13H,9-10H2,1-3H3

InChI-Schlüssel

RZPMYMVALIRXDX-UHFFFAOYSA-N

Kanonische SMILES

CC1COC(O1)C(C)(C)CC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.